4,6-dichloro-2,3-dihydro-1H-inden-1-ol
Overview
Description
4,6-Dichloro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C₉H₈Cl₂O. It is a derivative of indanone, characterized by the presence of two chlorine atoms at positions 4 and 6, and a hydroxyl group at position 1 on the indanone ring.
Preparation Methods
The synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of indanone derivatives. One common method includes the reaction of indanone with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. The resulting dichloroindanone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
4,6-Dichloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the chlorine atoms, yielding the parent indanone or other derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while substitution reactions can produce a variety of functionalized indanone derivatives .
Scientific Research Applications
4,6-Dichloro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol and its derivatives involves interactions with specific molecular targets. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In the context of anticancer research, the compound may interfere with cellular signaling pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
4,6-Dichloro-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds, such as:
- 4,5-Dichloro-2,3-dihydro-1H-inden-1-ol
- 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol
- 4,6-Dichloro-2,3-dihydro-1H-inden-1-one
These compounds share structural similarities but differ in the position of chlorine atoms or the presence of different functional groups.
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMJJJUNFVBXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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